molecular formula C17H14O3 B1277005 3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one CAS No. 86-44-2

3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one

Cat. No. B1277005
CAS RN: 86-44-2
M. Wt: 266.29 g/mol
InChI Key: IDFOCEQDKOOOER-UHFFFAOYSA-N
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Description

3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one is a derivative of the chromen-2-one family, a group of compounds known for their diverse biological activities and potential therapeutic applications. The chromen-2-one core is a common motif in natural products and synthetic compounds with a wide range of pharmacological properties, including antibacterial, antifungal, and anticancer activities .

Synthesis Analysis

The synthesis of chromen-2-one derivatives can be achieved through various synthetic methods. One approach involves the one-pot synthesis of benzo[c]chromen-6-one derivatives using Cs2CO3-promoted reactions between substituted 2-hydroxychalcones and β-ketoesters, which includes a domino process of Michael addition, intramolecular aldol reaction, oxidative aromatization, and lactonization . Another method describes the uncatalyzed, solvent-free synthesis of 3,3′-(benzylene)bis(4-hydroxy-2H-chromen-2-one) derivatives under thermal conditions, which is an environmentally friendly approach yielding the desired products in excellent yields . Additionally, a green, catalyst-free, and solvent-free synthesis of functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones has been reported, utilizing microwave irradiation for high atom-efficiency without the need for work-up or purification .

Molecular Structure Analysis

The molecular structure of chromen-2-one derivatives has been extensively studied using various analytical techniques. For instance, the crystallographic structure of 3-(benzylthio)-4-hydroxy-2H-chromen-2-one was determined using X-ray crystallography, revealing a detailed arrangement stabilized by hydrogen bonds, π-π, and Van der Waals forces . Similarly, the structure of 3,3′-[(4-benzyloxyphenyl)methylene]bis-(4-hydroxy-2H-chromen-2-one) was characterized by X-ray crystallography, providing insights into its molecular conformation .

Chemical Reactions Analysis

Chromen-2-one derivatives can undergo various chemical reactions, including photo-reorganization, which can lead to the formation of angular pentacyclic compounds. For example, photo-reorganization of 3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones resulted in the synthesis of benzothiophene fused xanthenone derivatives . The reactivity of these compounds can be influenced by the substituents on the chromen-2-one core, as seen in the synthesis of 2-(heteroaryl)-3H-benzo[f]chromen-3-ones through reactions with various heterocyclic amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen-2-one derivatives are closely related to their molecular structure. The fluorescence and metal interaction properties of racemic 7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one have been investigated, showing that the compound acts as a fluorescent molecule with fluorescence enhancement in the presence of metals . Computational studies have also been conducted to understand the structural features, vibrational frequencies, chemical shifts, and hyperpolarizability of these molecules .

Scientific Research Applications

Synthesis and Catalysis

  • Iron-Catalyzed Benzylation : Iron chloride hexahydrate is used as a catalyst in the benzylation of 4-hydroxycoumarin to produce compounds like 4-hydroxy-3-(1-phenylethyl)-2H-chromen-2-ones, which are of pharmaceutical interest. This process is efficient and occurs under mild conditions (Kischel et al., 2007).

Fluorescence and Spectroscopy

  • Fluorescence Probes : Certain 3-hetaryl substituted coumarin derivatives, including 7-hydroxy-2H-chromen-2-one, have been studied for their absorption and fluorescence characteristics. These properties indicate potential applications as fluorescent probes in molecular biology and medicine (Deligeorgiev et al., 2008).
  • Metal Interaction Studies : Derivatives of benzo[c]chromen-6-one, including those with 4-substituted analogues, have been found to display fluorescence enhancement in the presence of metals, suggesting potential applications in environmental and medicinal chemistry (Gülcan et al., 2022).

Structural Analysis and Crystallography

  • X-Ray Crystallography : Studies involving single-crystal X-ray crystallography of compounds like ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate reveal insights into molecular structures and intermolecular interactions, which are crucial in material sciences and pharmaceutical development (Manolov et al., 2012).

Antibacterial Applications

  • Antibacterial Activity : Derivatives of 4-hydroxy-chromen-2-one have shown high levels of antibacterial activity against bacterial strains like Staphylococcus aureus, E. coli, and Bacillus cereus. Such compounds are synthesized and characterized for their potential use in developing novel antibacterial agents (Behrami & Dobroshi, 2019).

Chemical Properties and Reactions

  • Physico-Chemical Studies : Investigations into the ultraviolet/visible absorption spectra of compounds like 3,3'-[(4-hydroxyphenyl)methyl] bis-(4-hydroxy-2H-chromen-2-one) in various solvents help understand their chemical properties and potential applications (Elenkova et al., 2014).

Safety And Hazards

Some coumarin derivatives can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of research on coumarin derivatives are promising. They have good biological activity and application value in fluorescent probes . Therefore, synthetic routes to coumarin derivatives have attracted the attention of many research groups . The optimal synthesis conditions of 7-hydroxy-4-substituted coumarins were explored, providing a reference for future industrialized production of coumarins .

properties

IUPAC Name

3-benzyl-7-hydroxy-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O3/c1-11-14-8-7-13(18)10-16(14)20-17(19)15(11)9-12-5-3-2-4-6-12/h2-8,10,18H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDFOCEQDKOOOER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5075361
Record name 3-Benzyl-4-methyl-7-hydroxycoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5075361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one

CAS RN

86-44-2
Record name 3-Benzyl-4-methylumbelliferone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086442
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Benzyl-4-methylumbelliferon
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43673
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Benzyl-4-methyl-7-hydroxycoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5075361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-BENZYL-4-METHYLUMBELLIFERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UZY4BZ33H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
C Wang, H Zhang, F Xu, Y Niu, Y Wu, X Wang, Y Peng… - Molecules, 2013 - mdpi.com
In order to find novel antiviral agents, a series of allosteric MEK1 inhibitors were designed and synthesized. Based on docking results, multiple optimizations were made on the …
Number of citations: 27 www.mdpi.com
Y Gao, H Cheng, S Khan, G Xiao, L Rong… - European journal of …, 2020 - Elsevier
… To a solution of 3-benzyl-7-hydroxy-4-methyl-2H-chromen-2-one (0.338 mmol) in DMF (2 mL) was added TBAI (2.2 eq) and CsCO 3 (2 eq). To the resulting solution, the above-…
Number of citations: 10 www.sciencedirect.com
Z Yu, M Li, S Guo, W Wang, F Qu, Y Ma, H Liu, Y Chen - Molecules, 2022 - mdpi.com
… 3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one (5c). The title compound was obtained starting from 5b and resorcinol. Analytical data for 5c (yellow solid, 2.7 g, 83% yield): ESI-MS m/…
Number of citations: 8 www.mdpi.com

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